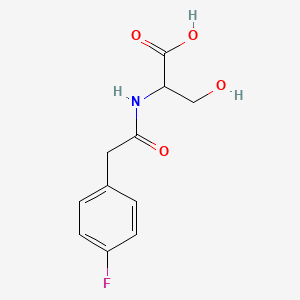
(2-(4-Fluorophenyl)acetyl)serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Fluorophenyl)acetyl)serine is an organic compound with the molecular formula C11H12FNO4 It is a derivative of serine, an amino acid, and features a fluorophenyl group attached to the acetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Fluorophenyl)acetyl)serine typically involves the acylation of serine with 4-fluorophenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This can involve:
- Use of automated reactors for precise control of reaction conditions
- Implementation of purification steps such as recrystallization or chromatography
- Quality control measures to ensure consistency and compliance with regulatory standards
Chemical Reactions Analysis
Types of Reactions
(2-(4-Fluorophenyl)acetyl)serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-(4-Fluorophenyl)acetyl)serine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2-(4-Fluorophenyl)acetyl)serine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the serine moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying biochemical pathways and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
(2-(4-Fluorophenyl)acetyl)alanine: Similar structure but with alanine instead of serine.
(2-(4-Fluorophenyl)acetyl)glycine: Similar structure but with glycine instead of serine.
(2-(4-Fluorophenyl)acetyl)threonine: Similar structure but with threonine instead of serine.
Uniqueness
(2-(4-Fluorophenyl)acetyl)serine is unique due to the presence of the serine moiety, which can participate in specific biochemical interactions that other amino acids may not. The fluorophenyl group also provides unique electronic and steric properties that can influence its reactivity and binding characteristics.
Properties
Molecular Formula |
C11H12FNO4 |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
2-[[2-(4-fluorophenyl)acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H12FNO4/c12-8-3-1-7(2-4-8)5-10(15)13-9(6-14)11(16)17/h1-4,9,14H,5-6H2,(H,13,15)(H,16,17) |
InChI Key |
VDWQDGFQPOZFJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC(CO)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


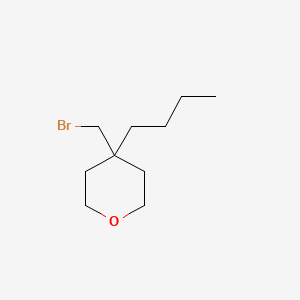

![tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate](/img/structure/B13523591.png)
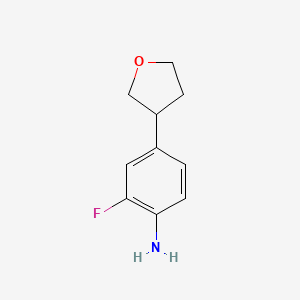
![4-Methyl-3-{2-[(propan-2-yl)amino]propanamido}thiophene-2-carboxylic acid](/img/structure/B13523600.png)

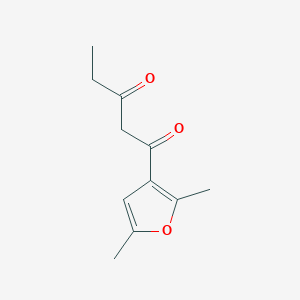


![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide](/img/structure/B13523635.png)
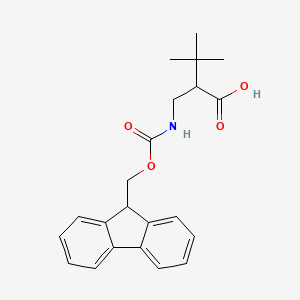

![3-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13523682.png)
![methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate](/img/structure/B13523683.png)
